molecular formula C12H14INO B2609828 2-(4-Iodophenyl)-1-(pyrrolidin-1-yl)ethanone CAS No. 2097676-72-5

2-(4-Iodophenyl)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2609828
CAS No.: 2097676-72-5
M. Wt: 315.154
InChI Key: GMIFWDXOQKEZDX-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)-1-(pyrrolidin-1-yl)ethanone is a ketone derivative characterized by a pyrrolidine ring and a 4-iodophenyl group.

Properties

IUPAC Name

2-(4-iodophenyl)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO/c13-11-5-3-10(4-6-11)9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIFWDXOQKEZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodophenyl)-1-(pyrrolidin-1-yl)ethanone typically involves the reaction of 4-iodobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenyl)-1-(pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of iodophenyl derivatives.

Scientific Research Applications

2-(4-Iodophenyl)-1-(pyrrolidin-1-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Iodophenyl)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Halogen-Substituted Phenyl Derivatives

  • 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone (CAS: 951884-73-4): This analog replaces the 4-iodophenyl group with a 3-bromophenyl moiety. It shares the pyrrolidine-ethanone backbone, but the bromine atom at the meta position may alter electronic properties and steric interactions. It is commercially available and used in research targeting bioactive compounds .
  • 2-(2-Chlorophenyl)-1-(4-iodophenyl)ethanone (CAS: 187617-06-7): This compound features a chlorophenyl group adjacent to the ketone and a 4-iodophenyl group.

Heterocyclic Modifications

  • 2-(4-Iodophenyl)-1-(morpholin-4-yl)ethanone (CAS: 364793-89-5): Replacing pyrrolidine with morpholine introduces an oxygen atom into the heterocycle, increasing polarity and hydrogen-bonding capacity. Its molecular formula (C₁₂H₁₄INO₂) and molar mass (331.15 g/mol) differ slightly from the pyrrolidine analog, influencing solubility and pharmacokinetic profiles .
  • This modification is relevant in antimicrobial and enzyme inhibition studies .

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
2-(4-Iodophenyl)-1-(pyrrolidin-1-yl)ethanone C₁₂H₁₄INO 315.16 4-Iodophenyl, pyrrolidine High lipophilicity due to iodine
2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone C₁₂H₁₄BrNO 284.16 3-Bromophenyl, pyrrolidine Lower molar mass than iodine analog
2-(4-Iodophenyl)-1-(morpholin-4-yl)ethanone C₁₂H₁₄INO₂ 331.15 4-Iodophenyl, morpholine Enhanced water solubility vs. pyrrolidine

Biological Activity

2-(4-Iodophenyl)-1-(pyrrolidin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following structural formula:

C12H14INO\text{C}_{12}\text{H}_{14}\text{I}\text{N}O

This structure includes an iodophenyl group and a pyrrolidine moiety, which may contribute to its interaction with biological targets.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. Research has shown that compounds with similar structures can inhibit bacterial growth by targeting essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Target Bacteria
This compoundTBDE. coli, S. aureus
3-hydroxyflavone0.39B. subtilis
Pyrovalerone analogs11.5DAT inhibition

MIC = Minimum Inhibitory Concentration

Interaction with Biological Targets

The compound may interact with various biological targets, including receptors and enzymes. Specifically, it has been suggested that the iodophenyl group enhances binding affinity to certain receptors, potentially modulating their activity.

Case Study: Receptor Binding Affinity
In a study examining receptor interactions, analogs of pyrrolidinyl compounds demonstrated selective binding to dopamine transporters (DAT) and norepinephrine transporters (NET). The lead compound from this series exhibited a Ki value of 18.1 nM for DAT, indicating significant potential for influencing neurotransmitter uptake .

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in bacterial replication.
  • Receptor Modulation : The structural features suggest that it may act as a modulator of neurotransmitter receptors.

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